![molecular formula C7H4INO6 B2803904 2-Iodyl-4-nitrobenzoic acid CAS No. 112391-35-2](/img/structure/B2803904.png)
2-Iodyl-4-nitrobenzoic acid
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Overview
Description
2-Iodyl-4-nitrobenzoic acid is a chemical compound with the molecular formula C7H4INO6 . It has a molecular weight of 325.01 .
Molecular Structure Analysis
The crystal structures of sodium 2-iodosyl-4-nitrobenzoate and sodium 2-iodyl-4-nitrobenzoate demonstrate a bicyclic structure for each . The SMILES string representation of the molecule isOC(=O)c1ccc(cc1I)N+=O
. Physical And Chemical Properties Analysis
2-Iodyl-4-nitrobenzoic acid is a solid . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
1. Solid-State Versatility and Halogen Bonds
2-Iodyl-4-nitrobenzoic acid exhibits intriguing properties in solid-state chemistry. Oruganti et al. (2017) explored the solid-state versatility of molecular salts and cocrystals of related compounds, demonstrating the significance of halogen bonds in crystal structures. These halogen bond interactions play a vital role in crystal stabilization, highlighting the compound's potential in crystal engineering and material science (Oruganti et al., 2017).
2. Building Block in Heterocyclic Oriented Synthesis
Křupková et al. (2013) described the use of 4-Chloro-2-fluoro-5-nitrobenzoic acid, a structurally similar compound, as a versatile building block in the synthesis of various heterocyclic scaffolds. This suggests that 2-Iodyl-4-nitrobenzoic acid could have similar applications in the synthesis of nitrogenous heterocycles, which are significant in drug discovery (Křupková et al., 2013).
3. Role in the Synthesis of Complex Isoindolinones
The Ugi reaction involving 2-nitrobenzoic acid derivatives, closely related to 2-Iodyl-4-nitrobenzoic acid, has been employed for the synthesis of complex isoindolinones, as reported by Kurva et al. (2019). This highlights the potential application of 2-Iodyl-4-nitrobenzoic acid in the synthesis of pharmacologically relevant compounds (Kurva et al., 2019).
4. Influence in Organic Synthesis
Nué-Martínez et al. (2021) explored the synthesis of 2-isopropoxy-4-nitrobenzoic acid, emphasizing the impact of reaction conditions. This study underscores the importance of understanding the reaction mechanisms and conditions for compounds like 2-Iodyl-4-nitrobenzoic acid in organic synthesis (Nué-Martínez et al., 2021).
5. Paramagnetic Dirhenium Complexes
Mallick et al. (2017) demonstrated the formation of paramagnetic dirhenium complexes using nitrobenzoic acid derivatives. These findings suggest potential applications of 2-Iodyl-4-nitrobenzoic acid in the creation of novel paramagnetic materials (Mallick et al., 2017).
6. Synthesis and Characterization of Ethanolamine Nitro/Chloronitrobenzoates
Crisan et al. (2017) synthesized new ethanolamine nitro/chloronitrobenzoates using 4-nitrobenzoic acid, highlighting its potential in developing pharmaceutical ingredients with lower toxicity (Crisan et al., 2017).
7. Optical and Nonlinear Optical Properties
Sangeetha et al. (2018) investigated the linear and nonlinear optical properties of 4-nitrobenzoic acid crystals. This indicates the potential of 2-Iodyl-4-nitrobenzoic acid in applications requiring materials with specific optical properties (Sangeetha et al., 2018).
Safety and Hazards
properties
IUPAC Name |
2-iodyl-4-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4INO6/c10-7(11)5-2-1-4(9(14)15)3-6(5)8(12)13/h1-3H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KATVHXILWHQJRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])I(=O)=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4INO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodyl-4-nitrobenzoic acid |
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